![molecular formula C15H12N2O3 B1672960 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid CAS No. 874787-49-2](/img/structure/B1672960.png)
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
Overview
Description
“3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 2222991-24-2 . It has a molecular weight of 236.65 . The IUPAC name for this compound is (2E)-3-(6-chloro-2H-chromen-3-yl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical and chemical properties are not specified .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Synthesis of Heterocyclic Compounds
The structure of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid makes it a versatile building block for synthesizing polyfunctionalized heterocyclic systems. These systems are crucial in developing pharmaceuticals and agrochemicals .
Development of Fluorescent Sensors
Due to its fluorescent properties, this compound is used in creating sensors that can detect various bioactive elements and environmental pollutants. These sensors are vital in analytical chemistry for monitoring and studying biological and chemical processes .
Pharmaceutical Applications
The compound’s derivatives have shown promise in drug discovery due to their biological activities. They exhibit properties that can be harnessed for treating diseases such as Alzheimer’s and type 2 diabetes mellitus, and they also possess anticoagulant and antimicrobial activities .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound’s molecular weight (23665 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy could be influenced by the pH of the environment, as the ionization state of the carboxylic acid group could affect its interaction with biological targets.
properties
IUPAC Name |
(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKTNRMAWNURS-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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